molecular formula C10H11NO2 B2361479 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile CAS No. 73864-61-6

2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile

Cat. No.: B2361479
CAS No.: 73864-61-6
M. Wt: 177.203
InChI Key: VMBRYBBPGMAXEJ-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry and Synthetic Strategy Research

In the vast landscape of organic chemistry, phenylacetonitrile (B145931) and its derivatives are recognized as valuable building blocks. The phenylacetonitrile scaffold is a key component in a multitude of synthetic pathways, primarily due to the reactivity of the nitrile group and the benzylic carbon. The introduction of a hydroxyethoxy group at the para position of the phenyl ring, as seen in 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile, adds another layer of functionality. This hydroxyl group can serve as a handle for further chemical modifications, such as etherification or esterification, thereby expanding the synthetic utility of the molecule.

While specific research dedicated solely to this compound is limited, its structural components suggest its utility in synthetic strategy research. The design of synthetic routes for complex target molecules often relies on the strategic use of bifunctional molecules like this one, where each functional group can be manipulated selectively.

A plausible synthetic route to this compound can be conceptualized based on established methods for the preparation of similar hydroxyphenylacetonitriles. One such general method involves the reaction of a hydroxybenzyl alcohol with a cyanide source. google.com In this approach, 4-(2-hydroxyethoxy)benzyl alcohol would be the key starting material, which upon reaction with a cyanide salt, such as potassium cyanide, in the presence of a suitable solvent and acid, would yield the desired product.

Another potential synthetic strategy could involve a two-step process starting from 4-hydroxyphenylacetonitrile. The first step would be an etherification of the phenolic hydroxyl group with a suitable two-carbon synthon, such as 2-chloroethanol (B45725), under basic conditions (Williamson ether synthesis). This would be followed by the introduction of the nitrile group if it is not already present in the starting material.

Significance in Contemporary Chemical Science and Precursor Development

The significance of this compound in contemporary chemical science lies in its potential as a versatile precursor for the synthesis of a wide range of more complex molecules with potential applications in medicinal chemistry and materials science. The nitrile group is a particularly valuable functional group in organic synthesis as it can be readily converted into other functionalities. For instance, it can be hydrolyzed to a carboxylic acid (phenylacetic acid derivative) or reduced to a primary amine (phenethylamine derivative). Both of these resulting structures are prevalent in a vast number of biologically active compounds.

The presence of the hydroxyethoxy side chain further enhances its potential as a precursor. This hydrophilic chain can influence the solubility and pharmacokinetic properties of molecules derived from it. In medicinal chemistry, the ability to fine-tune such properties is crucial for the development of new therapeutic agents. For example, derivatives of 2-[4-[(4-Methoxyphenyl)methoxy]phenyl]acetonitrile have been identified as inducers of Oct3/4, a key transcription factor in stem cell biology, highlighting the potential of this class of compounds in regenerative medicine. researchgate.net

Moreover, the terminal hydroxyl group can be used to attach this molecular fragment to polymers or other macromolecules, suggesting potential applications in materials science, such as the development of functional polymers or for surface modification. While direct applications of this compound have yet to be widely reported, its structural motifs are found in various compounds of interest.

Below is a data table summarizing the known properties of this compound. americanelements.com

PropertyValue
Chemical Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
IUPAC Name This compound
CAS Number 73864-61-6
Appearance Powder
SMILES C1=CC(=CC=C1CC#N)OCCO
InChI Key VMBRYBBPGMAXEJ-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(2-hydroxyethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-6-5-9-1-3-10(4-2-9)13-8-7-12/h1-4,12H,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBRYBBPGMAXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 4 2 Hydroxyethoxy Phenyl Acetonitrile

Established Reaction Pathways and Chemical Transformations

The traditional synthesis of 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile typically involves a multi-step approach, beginning with the formation of a substituted phenylacetonitrile (B145931) core, followed by the attachment of the hydroxyethoxy group.

Alkylation and Arylation Approaches to the Phenylacetonitrile Core

The phenylacetonitrile framework is a common structural motif in organic chemistry. Its synthesis can be approached in several ways. One fundamental method involves the cyanation of a benzyl (B1604629) halide. For instance, the reaction of benzyl chloride with sodium cyanide is a well-established route to phenylacetonitrile prepchem.com. In the context of the target molecule, this would involve starting with a 4-hydroxybenzyl halide.

Another significant pathway is the conversion of benzyl alcohols directly into the corresponding nitriles. This transformation avoids the intermediate step of forming a halide. Processes have been developed for the preparation of hydroxyphenylacetonitriles by reacting hydroxybenzyl alcohols with hydrogen cyanide, which can be generated in situ from salts like sodium cyanide in the presence of an acid google.com. For example, 4-hydroxybenzyl alcohol can be converted to 4-hydroxyphenylacetonitrile google.com. This method is advantageous as it saves several reaction steps, including the protection and deprotection of the phenolic hydroxyl group google.com.

Furthermore, alkylation of the active methylene group of a pre-existing phenylacetonitrile can be used to introduce substituents on the α-carbon, though this is less relevant for the synthesis of the core structure of the target molecule itself google.comorgsyn.org.

Introduction of the Hydroxyethoxy Moiety

The introduction of the 2-hydroxyethoxy group onto the phenyl ring is most commonly achieved via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgchemeurope.com This reaction involves the O-alkylation of a phenol, in this case, 4-hydroxyphenylacetonitrile, which possesses a weakly acidic phenolic hydroxyl group. wikipedia.orgunacademy.combritannica.com

The general mechanism involves two key steps:

Deprotonation of the Phenol: The phenolic proton of 4-hydroxyphenylacetonitrile is removed by a base to form a more nucleophilic phenoxide ion. Common bases for this purpose include sodium hydroxide (B78521) (NaOH), potassium carbonate (K2CO3), or stronger bases like sodium hydride (NaH) when anhydrous conditions are required. francis-press.com

Nucleophilic Substitution: The resulting phenoxide ion attacks an alkylating agent in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org For the synthesis of this compound, a suitable alkylating agent would be a molecule like 2-chloroethanol (B45725) or ethylene (B1197577) oxide. The use of a primary alkyl halide like 2-chloroethanol is preferred to minimize competing elimination reactions. libretexts.org

The reaction can be summarized as follows:

Reactants : 4-hydroxyphenylacetonitrile and 2-chloroethanol

Base : Sodium Hydroxide or Potassium Carbonate

Solvent : Polar aprotic solvents like Dimethylformamide (DMF) or acetonitrile (B52724) are often used.

This method is a robust and widely used strategy for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings. wikipedia.orgchemeurope.com

Step-Economic Syntheses and Yield Optimization Studies

Efficiency in chemical synthesis is often measured by reaction yield and step economy—the principle of minimizing the number of steps in a synthetic sequence. For the synthesis of this compound, a key strategy for improving step economy is to begin with a commercially available and suitably functionalized starting material, such as 4-hydroxyphenylacetonitrile. wikipedia.org

Yield optimization for the crucial Williamson ether synthesis step often involves careful selection of reaction parameters. Factors influencing the yield include the choice of base, solvent, temperature, and reaction time. chemeurope.com The use of phase-transfer catalysis, for instance, can significantly improve yields and reaction rates by facilitating the interaction between reactants in different phases. crdeepjournal.org

A study on a related process for producing 4-hydroxy-3-methoxyphenylacetonitrile demonstrated that by optimizing reaction conditions, including the choice of solvent (dimethylsulfoxide) and reagents, the reaction time could be reduced from 6 hours to 2 hours, with yields increasing to approximately 90%. google.com Such optimization principles are directly applicable to the synthesis of the target compound.

Table 1: Factors for Yield Optimization in Williamson Ether Synthesis
ParameterInfluence on ReactionCommon Choices & Conditions
BaseAffects the concentration of the nucleophilic phenoxide. Stronger bases can increase reaction rates but may also promote side reactions.NaOH, K2CO3, NaH
SolventPolar aprotic solvents are preferred as they solvate the cation but not the nucleophile, increasing its reactivity.DMF, Acetonitrile, DMSO
TemperatureHigher temperatures increase reaction rates but can also lead to decomposition or side products.Typically conducted at 50-100 °C chemeurope.com
Alkylating AgentPrimary halides are ideal for the SN2 mechanism.2-chloroethanol, Ethylene oxide
CatalystPhase-transfer catalysts can be used to improve reaction rates in biphasic systems.Quaternary ammonium salts (e.g., TBAB)

Advanced Synthetic Approaches and Innovations

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. This includes the design of novel catalysts and the adoption of green chemistry principles.

Catalytic Reaction Development for this compound

Catalysis plays a pivotal role in enhancing the efficiency of the synthesis of this compound. Phase-Transfer Catalysis (PTC) is a particularly relevant and powerful technique for the key O-alkylation step. ptfarm.pl

PTC is used in heterogeneous reaction systems where the reactants are in different, immiscible phases (e.g., an aqueous phase and an organic phase). ptfarm.pl In the synthesis of the target molecule, an aqueous solution of sodium hydroxide can be used as the base, while the 4-hydroxyphenylacetonitrile and alkylating agent are dissolved in an organic solvent. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC), facilitates the reaction. orgsyn.orgijsr.net

The mechanism involves the catalyst cation forming a lipophilic ion pair with the phenoxide anion, transporting it from the aqueous or interfacial region into the organic phase where it can react with the alkylating agent. ptfarm.pl

Advantages of Phase-Transfer Catalysis:

Eliminates the need for expensive and hazardous anhydrous solvents and strong bases like sodium hydride. orgsyn.org

Allows for the use of inexpensive bases like NaOH and K2CO3.

Often leads to higher yields and faster reaction rates under milder conditions. crdeepjournal.org

Simplifies workup procedures.

The application of ultrasound in conjunction with PTC has been shown to further accelerate reaction rates, with one study on a related synthesis reporting a product yield of 98.6% in just 30 minutes. ijsr.net

Table 2: Common Phase-Transfer Catalysts and Their Applications
CatalystFull NameTypical Application
TBABTetrabutylammonium BromideUsed in a wide range of alkylation and substitution reactions.
TEBABenzyltriethylammonium ChlorideEffective catalyst for alkylation of active methylene compounds. orgsyn.org
Aliquat 336Tricaprylylmethylammonium ChlorideCommonly used in industrial PTC applications.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.comnih.gov Several of these principles can be applied to the synthesis of this compound.

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The Williamson ether synthesis, when optimized, can have good atom economy, with the primary byproduct being a simple salt (e.g., NaCl).

Use of Safer Solvents : Traditional syntheses often use volatile organic compounds (VOCs). Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or biodegradable solvents. nih.gov The use of PTC in a water-organic solvent system is a step in a greener direction, as it reduces the reliance on anhydrous organic solvents. ptfarm.pl

Catalysis : The use of catalysts is a core principle of green chemistry. Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled, minimizing waste. mdpi.com PTC is an excellent example of this principle in action.

Energy Efficiency : Microwave-assisted organic synthesis (MAOS) is an innovative approach that can dramatically reduce reaction times and energy consumption compared to conventional heating methods. ijpsjournal.com Applying microwave irradiation to the Williamson ether synthesis step could be a potential green innovation for producing the target compound.

By integrating these principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally friendly.

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. acs.org These benefits are particularly relevant for reactions that are exothermic or involve hazardous reagents, such as cyanation.

The synthesis of this compound can be adapted to a continuous flow process. For the Williamson ether synthesis step, a packed-bed reactor containing a solid-supported base could be employed. A solution of 4-hydroxyphenylacetonitrile and 2-chloroethanol in a suitable solvent would be continuously pumped through the reactor, where the reaction would occur. This setup allows for precise control over reaction temperature and residence time, leading to higher yields and purity.

For the cyanation step, a microreactor system would be highly advantageous due to the hazardous nature of cyanide salts. A continuous flow process for the cyanation of benzyl chloride has been patented, demonstrating the industrial viability of this approach. google.com In such a system, streams of the benzyl halide and the cyanide salt solution are mixed in a microreactor, allowing for rapid and controlled reaction under high-temperature and high-pressure conditions, which can significantly accelerate the reaction rate. The small reaction volume at any given time minimizes the risk associated with handling large quantities of toxic materials.

Table 2: Comparison of Batch vs. Flow Chemistry for the Cyanation of a Benzyl Halide
ParameterBatch ProcessingFlow Chemistry
SafetyHigher risk due to large volumes of hazardous reagents.Enhanced safety due to small reaction volumes and better control.
Heat TransferCan be inefficient, leading to hotspots and side reactions.Excellent heat transfer due to high surface-area-to-volume ratio.
ScalabilityDifficult and often requires re-optimization.Easier to scale up by running the system for longer or in parallel.
Reaction TimeOften longer to ensure complete reaction.Can be significantly shorter due to higher temperatures and pressures.

Stereoselective Synthesis Considerations for Related Chiral Analogs

The synthesis of chiral analogs of this compound, where a stereocenter is introduced at the carbon alpha to the nitrile group, presents a significant synthetic challenge. Achieving high enantioselectivity requires the use of chiral catalysts or auxiliaries.

One promising strategy is the asymmetric cyanation of a suitable precursor. For example, a prochiral benzylic substrate could undergo enantioselective cyanation. Recent research has demonstrated the copper-catalyzed radical relay for the enantioselective conversion of benzylic C-H bonds into benzylic nitriles. nih.gov This method involves the generation of an achiral benzylic radical, which then undergoes asymmetric C-CN bond formation in the presence of a chiral copper catalyst. nih.gov Adapting this methodology to a substrate containing the 4-(2-hydroxyethoxy)phenyl moiety could provide a direct route to the desired chiral nitrile.

Another approach involves the stereoselective reduction of a corresponding α,β-unsaturated nitrile or the asymmetric alkylation of the enolate of this compound using a chiral phase-transfer catalyst. Furthermore, enzymatic resolutions could be employed to separate a racemic mixture of the chiral nitrile, although this is a less direct synthetic approach.

Table 3: Catalytic Systems for Asymmetric Cyanation Reactions
Catalyst SystemSubstrate TypeKey FeaturesPotential Applicability
Chiral Copper CatalystBenzylic C-H bondsDirect functionalization of C-H bonds; high enantioselectivity. nih.govDirect asymmetric synthesis from a suitable toluene derivative.
Chiral Phase-Transfer CatalystAcetonitrile enolateAsymmetric alkylation of a pre-formed nitrile.Introduction of a chiral substituent at the α-position.

Table of Compounds

Compound NameChemical StructureRole in Synthesis
This compoundHOCH2CH2OC6H4CH2CNTarget Compound
4-HydroxyphenylacetonitrileHOC6H4CH2CNStarting Material
2-ChloroethanolClCH2CH2OHReagent
2-BromoethanolBrCH2CH2OHReagent
4-(2-Hydroxyethoxy)benzyl alcoholHOCH2CH2OC6H4CH2OHIntermediate
4-(2-Hydroxyethoxy)benzyl chlorideHOCH2CH2OC6H4CH2ClIntermediate
Sodium CyanideNaCNReagent
Potassium CyanideKCNReagent
4-(2-Hydroxyethoxy)tolueneHOCH2CH2OC6H4CH3Potential Starting Material

Chemical Reactivity and Derivatization of 2 4 2 Hydroxyethoxy Phenyl Acetonitrile

Transformation Pathways of the Acetonitrile (B52724) Moiety

The acetonitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and nucleophilic additions. These reactions allow for the conversion of the nitrile into carboxylic acids, amines, and ketones, respectively, providing access to a wide array of valuable chemical intermediates.

Hydrolysis Reactions and Carboxylic Acid Derivatization

The hydrolysis of the nitrile group in 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile to a carboxylic acid, yielding 2-[4-(2-Hydroxyethoxy)phenyl]acetic acid, can be achieved under both acidic and basic conditions. libretexts.orgchemguide.co.uk This transformation proceeds through an initial hydration of the nitrile to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Under acidic conditions, the nitrile is typically heated under reflux with a dilute mineral acid such as hydrochloric acid or sulfuric acid. libretexts.org The reaction proceeds by protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the attack by water.

Basic hydrolysis is generally carried out by heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the free carboxylic acid.

Reaction Reagents and Conditions Product
Acid-Catalyzed HydrolysisDilute HCl or H₂SO₄, heat (reflux)2-[4-(2-Hydroxyethoxy)phenyl]acetic acid
Base-Catalyzed Hydrolysis1. NaOH(aq), heat (reflux) 2. H₃O⁺ (acid workup)2-[4-(2-Hydroxyethoxy)phenyl]acetic acid

Reduction Reactions to Amines

The nitrile functionality can be readily reduced to a primary amine, a transformation of significant synthetic utility. Catalytic hydrogenation is a common and effective method for this conversion. This process typically involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst.

For the reduction of this compound to 2-[4-(2-hydroxyethoxy)phenyl]ethanamine, common catalysts include Raney nickel, platinum oxide (Adam's catalyst), or palladium on carbon. orgsyn.org The reaction is often carried out in a solvent such as ethanol (B145695) or methanol, and may require elevated pressure and temperature to proceed efficiently. The presence of ammonia (B1221849) is sometimes used to suppress the formation of secondary amine byproducts. orgsyn.org

Catalyst Reaction Conditions Product
Raney NickelH₂, Ethanol, elevated temperature and pressure2-[4-(2-Hydroxyethoxy)phenyl]ethanamine
Platinum Oxide (PtO₂)H₂, Ethanol, room temperature and pressure2-[4-(2-Hydroxyethoxy)phenyl]ethanamine
Palladium on Carbon (Pd/C)H₂, Methanol, room temperature and pressure2-[4-(2-Hydroxyethoxy)phenyl]ethanamine

Nucleophilic Additions and Cyclization Reactions

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles, including organometallic reagents such as Grignard reagents. This reaction provides a convenient route for the synthesis of ketones. The reaction of this compound with a Grignard reagent (R-MgX) would proceed through the formation of an imine intermediate, which upon acidic workup, hydrolyzes to the corresponding ketone.

Furthermore, the bifunctional nature of this compound and its derivatives can be exploited in cyclization reactions to form heterocyclic structures. For instance, derivatives where the nitrile group is positioned appropriately relative to another reactive functional group can undergo intramolecular cyclization. While specific examples for this exact molecule are not prevalent in the literature, analogous systems demonstrate the potential for such transformations. For example, related aminophenyl butanenitriles have been shown to undergo oxidative cyclization to form indolinone derivatives. nih.gov

Nucleophile Reaction Conditions Intermediate/Product
Grignard Reagent (R-MgX)1. Diethyl ether or THF 2. H₃O⁺ (acid workup)Ketone (after hydrolysis of imine intermediate)
Intramolecular NucleophileDependent on the specific derivative and reaction typeHeterocyclic compounds (e.g., indolinones, pyridazinones)

Reactions Involving the 2-Hydroxyethoxy Group

The primary alcohol of the 2-hydroxyethoxy group offers another site for chemical modification, primarily through reactions targeting the hydroxyl (-OH) functionality. These include esterification, etherification, and oxidation.

Esterification and Etherification Reactions

The hydroxyl group of this compound can be readily converted into an ester. This can be achieved through reaction with a variety of acylating agents. For instance, reaction with an acid chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, will yield the corresponding ester. Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is another common method. researchgate.net

Etherification of the primary alcohol can be accomplished via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgresearchgate.net This method involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.

Reaction Reagents Product
Esterification (with Acid Chloride)R-COCl, Pyridine2-[4-(2-Acyloxyethoxy)phenyl]acetonitrile
Esterification (with Acid Anhydride)(RCO)₂O, Pyridine2-[4-(2-Acyloxyethoxy)phenyl]acetonitrile
Fischer EsterificationR-COOH, H⁺ catalyst, heat2-[4-(2-Acyloxyethoxy)phenyl]acetonitrile
Williamson Ether Synthesis1. NaH 2. R-X (alkyl halide)2-[4-(2-Alkoxyethoxy)phenyl]acetonitrile

Oxidation Reactions and Selective Functionalization

The primary alcohol of the 2-hydroxyethoxy group can be oxidized to an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. Selective oxidation to the aldehyde, 2-[4-(formylmethoxy)phenyl]acetonitrile, can be achieved using milder oxidizing agents. More vigorous oxidation conditions will lead to the formation of the corresponding carboxylic acid. The selective oxidation of a primary alcohol in the presence of other functional groups, such as the nitrile in this case, requires careful selection of reagents and reaction conditions to avoid over-oxidation or side reactions.

Oxidizing Agent Expected Product
Pyridinium chlorochromate (PCC)2-[4-(Formylmethoxy)phenyl]acetonitrile (Aldehyde)
Dess-Martin periodinane (DMP)2-[4-(Formylmethoxy)phenyl]acetonitrile (Aldehyde)
Potassium permanganate (B83412) (KMnO₄), heat[4-(Cyanomethyl)phenoxy]acetic acid (Carboxylic Acid)
Chromic acid (H₂CrO₄)[4-(Cyanomethyl)phenoxy]acetic acid (Carboxylic Acid)

Aromatic Ring Functionalization and Substitution Chemistry

The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating 2-hydroxyethoxy group. The ether oxygen donates electron density to the ring through resonance, making the ortho and para positions more nucleophilic. The cyanomethyl group, on the other hand, is weakly deactivating due to the inductive effect of the nitrile.

The directing effect of the substituents on the aromatic ring is a crucial factor in predicting the outcome of electrophilic substitution reactions. The -O-CH2CH2OH group is a strong activating group and an ortho, para-director. The -CH2CN group is a weak deactivating group and is also considered an ortho, para-director, although its influence is significantly less pronounced than the alkoxy group. Given that the para position is already substituted, electrophilic attack is predicted to occur predominantly at the positions ortho to the 2-hydroxyethoxy group (positions 3 and 5).

While specific literature on the direct aromatic ring functionalization of this compound is not extensively available, the expected reactivity can be inferred from the principles of electrophilic aromatic substitution on similarly substituted benzene (B151609) rings. uci.edumasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

Common electrophilic aromatic substitution reactions that could be applied to this molecule include:

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring would be expected to occur at the positions ortho to the hydroxyethoxy group. This reaction is typically carried out using a halogen in the presence of a Lewis acid catalyst.

Nitration: The introduction of a nitro group (-NO2) is another common electrophilic aromatic substitution. This is generally achieved using a mixture of nitric acid and sulfuric acid. The nitro group would be directed to the ortho positions.

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are plausible for introducing alkyl or acyl groups onto the aromatic ring. researchgate.netnih.govlibretexts.org These reactions typically employ an alkyl halide or acyl halide and a Lewis acid catalyst. Again, substitution is expected at the ortho positions.

The following table summarizes the predicted outcomes for these reactions:

Reaction TypeReagentsPredicted Major Product(s)
BrominationBr2, FeBr32-[3-Bromo-4-(2-hydroxyethoxy)phenyl]acetonitrile and 2-[3,5-Dibromo-4-(2-hydroxyethoxy)phenyl]acetonitrile
NitrationHNO3, H2SO42-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetonitrile
Friedel-Crafts AcylationCH3COCl, AlCl32-[3-Acetyl-4-(2-hydroxyethoxy)phenyl]acetonitrile

Synthesis of Novel Analogs and Chemically Modified Derivatives of this compound

The presence of multiple reactive sites in this compound makes it a versatile precursor for the synthesis of a variety of novel analogs and chemically modified derivatives. Derivatization can be achieved at the terminal hydroxyl group, the nitrile moiety, and the benzylic position.

Derivatization of the Hydroxyl Group:

The terminal hydroxyl group can be readily functionalized through various reactions, such as etherification and esterification. A notable example of such derivatization is seen in the synthesis of analogs of the beta-blocker atenolol (B1665814). nih.govjocpr.comrasayanjournal.co.inmdpi.comresearchgate.net The synthesis of atenolol itself starts from a similar compound, 2-(4-hydroxyphenyl)acetamide, where the phenolic hydroxyl group is reacted with epichlorohydrin. nih.govmdpi.comresearchgate.net A similar strategy can be applied to this compound to introduce an epoxypropoxy side chain, which can then be further reacted with amines to yield a range of beta-amino alcohol derivatives.

The following table outlines a synthetic route to an atenolol analog starting from this compound:

StepReactantsReagentsProduct
1This compound, EpichlorohydrinNaOH2-[4-(2-(Oxiran-2-ylmethoxy)ethoxy)phenyl]acetonitrile
22-[4-(2-(Oxiran-2-ylmethoxy)ethoxy)phenyl]acetonitrile, Isopropylamine-2-[4-(2-(2-Hydroxy-3-(isopropylamino)propoxy)ethoxy)phenyl]acetonitrile

Derivatization of the Nitrile Group:

The nitrile group can undergo a variety of transformations to produce different functional groups.

Hydrolysis: Acidic or basic hydrolysis of the nitrile will yield the corresponding carboxylic acid, 2-[4-(2-hydroxyethoxy)phenyl]acetic acid. This carboxylic acid can then be further derivatized to form esters, amides, and other acid derivatives.

Reduction: The nitrile group can be reduced to a primary amine, 2-[4-(2-hydroxyethoxy)phenyl]ethanamine, using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This amine can then be used in a variety of subsequent reactions to create new derivatives.

Derivatization at the Benzylic Position:

The benzylic carbon (the carbon atom between the phenyl ring and the nitrile group) is activated and can be a site for alkylation or acylation reactions after deprotonation with a suitable base. This allows for the introduction of various substituents at this position, leading to a diverse range of α-substituted phenylacetonitrile (B145931) derivatives.

The following table summarizes the synthesis of derivatives through modification of the nitrile and benzylic positions:

Reaction TypeStarting MaterialReagentsProduct
Nitrile HydrolysisThis compoundH2SO4 (aq), heat2-[4-(2-Hydroxyethoxy)phenyl]acetic acid
Nitrile ReductionThis compound1. LiAlH4, 2. H2O2-[4-(2-Hydroxyethoxy)phenyl]ethanamine
Benzylic AlkylationThis compound1. NaH, 2. CH3I2-[4-(2-Hydroxyethoxy)phenyl]propanenitrile

Biological Activity and Pharmacological Potential of 2 4 2 Hydroxyethoxy Phenyl Acetonitrile and Its Analogs

Investigation of Antimicrobial Activity Profiles

The threat of antimicrobial resistance necessitates the discovery and development of new chemical entities with potent and novel mechanisms of action. Phenylacetonitrile (B145931) derivatives and related phenoxy compounds have been investigated for their potential to inhibit the growth of pathogenic microorganisms.

In Vitro Efficacy Studies and Dose-Response Relationships

For instance, new thioureide derivatives of 2-(4-ethyl-phenoxymethyl) benzoic acid have demonstrated specific antimicrobial activity with MICs ranging from 3.9 µg/mL to 250 µg/mL against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains nih.gov. Similarly, thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid have shown MIC values between 32 and 1024 μg/mL against various bacteria and Candida species researchgate.net. Another example is 2-hydroxy-4-methoxybenzaldehyde, which exhibited an MIC of 1024 µg/ml against Staphylococcus aureus nih.gov.

These findings for analogous compounds suggest that the core structure present in 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile could serve as a scaffold for the development of agents with significant antimicrobial properties. The dose-response relationship, a critical aspect of pharmacological assessment, would need to be established for this specific compound and its direct analogs through systematic in vitro testing against a broad spectrum of clinically relevant pathogens.

Table 1: Example of In Vitro Antimicrobial Efficacy Data for Analogous Compounds

Compound ClassTest Organism(s)MIC Range (µg/mL)
2-(4-ethyl-phenoxymethyl) benzoic acid thioureidesGram-positive and Gram-negative bacteria, Fungi3.9 - 250 nih.gov
2-(4-chlorophenoxymethyl)-benzoic acid thioureidesGram-positive and Gram-negative bacteria, Candida spp.32 - 1024 researchgate.net
2-hydroxy-4-methoxybenzaldehydeStaphylococcus aureus1024 nih.gov

This table is for illustrative purposes and showcases data from structurally related compounds, not this compound itself.

Postulated Mechanisms of Antimicrobial Action

The mechanisms through which antimicrobial agents exert their effects are diverse. For phenolic and phenoxy-containing compounds, a common postulated mechanism involves the disruption of the microbial cell membrane. This can lead to increased permeability, leakage of intracellular components, and ultimately, cell death nih.gov. For example, 5,8-dihydroxy-1,4-naphthoquinone, a compound with a phenolic-like structure, has been shown to disrupt the membrane permeability of various microorganisms mdpi.com. Similarly, 2-hydroxy-4-methoxybenzaldehyde is believed to target the cell membrane of S. aureus nih.gov.

Other potential mechanisms of action for this class of compounds could include:

Inhibition of essential enzymes: Interference with metabolic pathways crucial for microbial survival.

Interference with nucleic acid synthesis: Blocking the replication and transcription of microbial DNA and RNA nih.gov.

Disruption of protein synthesis: Binding to ribosomes and inhibiting the translation of essential proteins nih.gov.

Further research is required to elucidate the specific molecular targets and mechanisms of action for this compound and its direct analogs.

Structure-Activity Relationship (SAR) Studies for Enhanced Efficacy

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of lead compounds. For antimicrobial agents, SAR studies can reveal how modifications to the chemical structure influence their efficacy against different pathogens.

Studies on related phenoxy and phenyl derivatives have provided some general SAR insights that could be applicable to the this compound scaffold:

Substituents on the phenyl ring: The nature, position, and number of substituents on the phenyl ring can significantly impact antimicrobial activity. For example, in a series of 2-((4-ethylphenoxy)methyl)benzoylthioureas, it was found that iodine and nitro substituents favored activity against Gram-negative bacteria, while electron-donating groups like methyl and ethyl enhanced the inhibitory effect against Gram-positive and fungal strains researchgate.net.

Nature of the linker: The chemical group connecting the phenyl ring to the rest of the molecule can influence factors such as lipophilicity and conformational flexibility, which in turn affect biological activity.

Terminal functional groups: The acetonitrile (B52724) group in the target compound is a key feature. Modifications or replacements of this group would likely have a profound effect on the compound's antimicrobial profile.

Quantitative structure-activity relationship (QSAR) analyses on similar scaffolds have indicated that parameters such as lipophilicity and the angle between phenyl rings can be crucial for activity researchgate.net. A systematic approach to synthesizing and testing analogs of this compound would be necessary to establish a detailed SAR for this specific chemical series.

Exploration of Other Biological System Interactions

Beyond antimicrobial activity, the structural features of this compound suggest the potential for interactions with other biological targets, such as enzymes and receptors.

Enzyme Inhibition and Modulation Studies

Many drugs exert their therapeutic effects by inhibiting or modulating the activity of specific enzymes. The phenylacetonitrile scaffold is present in various enzyme inhibitors. For instance, sulfonamide derivatives, which can have structural similarities to the target compound's broader class, have been shown to inhibit enzymes like acetylcholinesterase and α-glucosidase juniperpublishers.com.

The potential for this compound and its analogs to act as enzyme inhibitors could be explored against a wide range of enzymatic targets, including but not limited to:

Kinases: A large family of enzymes involved in cell signaling, which are common targets in cancer therapy.

Proteases: Enzymes that break down proteins and are involved in various physiological and pathological processes.

Oxidoreductases: A class of enzymes that catalyze oxidation-reduction reactions.

In silico docking studies could be an initial step to predict the binding affinity of these compounds to the active sites of various enzymes, followed by in vitro enzymatic assays to validate these predictions and determine the inhibitory potency (e.g., IC50 values).

Receptor Binding Profiling and Ligand-Target Interactions

The interaction of small molecules with cellular receptors is another fundamental mechanism of drug action. The phenylethylamine backbone, which is structurally related to phenylacetonitrile, is a common feature in many neurotransmitters and receptor ligands. For example, derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine have shown affinity for dopamine receptors nih.gov.

A comprehensive receptor binding profile for this compound would involve screening its affinity against a panel of receptors, such as:

G-protein coupled receptors (GPCRs), including adrenergic, dopaminergic, serotonergic, and muscarinic receptors.

Ligand-gated ion channels.

Nuclear hormone receptors.

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor. The binding profile of a compound can provide valuable information about its potential therapeutic applications and off-target effects. For instance, the binding profile of the atypical antipsychotic olanzapine revealed high affinity for a range of neurotransmitter receptors, which is consistent with its pharmacological activity nih.gov.

Preclinical Evaluation and Translational Research Considerations

The successful translation of a promising chemical entity from the laboratory to clinical application hinges on a thorough and rigorous preclinical evaluation. This phase of research is designed to assess the in vivo efficacy, pharmacokinetic profile, and potential for biomarker development of a drug candidate before it can be considered for human trials. For a compound like this compound and its analogs, this evaluation is critical to understanding its therapeutic potential and guiding its future development. Given the structural similarities to known aromatase inhibitors, the preclinical data for letrozole, a potent phenylacetonitrile-derived aromatase inhibitor, provides a valuable framework for considering the preclinical development of novel analogs.

Preclinical assessment of in vivo efficacy is paramount to establishing the therapeutic potential of a new compound. For analogs of this compound, particularly those designed as aromatase inhibitors, animal models of hormone-dependent cancers are indispensable.

Letrozole has demonstrated significant anti-tumor effects in several animal models. researchgate.net In preclinical studies using a mouse model of post-menopausal hormone-sensitive breast cancer, letrozole treatment led to the significant downregulation of estrogen-driven pathway activation markers. nih.gov Another study found letrozole to be more effective at suppressing human tumor growth in nude mice than tamoxifen. nih.gov Specifically, in xenograft models using MCF-7 breast cancer cells transfected with the human aromatase gene (MCF-7Ca), letrozole has been shown to be more effective than tamoxifen and the pure anti-estrogen fulvestrant at suppressing tumor growth. researchgate.net These models are particularly relevant as they mimic the condition in postmenopausal women where estrogen production occurs in nonovarian tissues, including the breast. aacrjournals.org

Furthermore, letrozole has shown efficacy in models of other cancers. In an orthotopic rat glioma model, daily treatment with letrozole resulted in a marked reduction of active tumor volume by over 75% after eight days, as measured by μPET/CT imaging. nih.gov This suggests that the therapeutic potential of letrozole and its analogs may extend beyond breast cancer.

The preclinical efficacy of letrozole in various animal models is summarized in the table below.

Animal ModelCancer TypeKey FindingsReference
Athymic mice with androstenedione supplementAromatase inhibitor-sensitive breast cancerSignificant downregulation of estrogen-driven pathway activation markers. nih.gov
Nude mice with human tumor xenograftsBreast cancerMore effective in suppressing tumor growth compared to tamoxifen. nih.gov
Athymic nude mice with MCF-7Ca xenograftsEstrogen-dependent breast cancerMore effective at suppressing tumor growth than fulvestrant and tamoxifen. researchgate.net
Orthotopic rat glioma modelGliomaOver 75% reduction in active tumor volume after 8 days of treatment. nih.gov

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is a cornerstone of preclinical development. srce.hr Pharmacokinetic studies in animal models provide essential data to inform the design of clinical trials.

Studies in Sprague-Dawley rats have revealed significant gender-based differences in the pharmacokinetics of letrozole. nih.govoup.comnih.gov Female rats exhibit markedly slower clearance of letrozole, leading to significantly higher plasma and brain concentrations of the drug. nih.gov For instance, the terminal half-life of letrozole following intravenous administration was found to be 42.3 ± 2.9 hours in female rats, compared to 11.5 ± 1.8 hours in male rats. oup.comnih.gov At steady state, the plasma area under the curve (AUC) was substantially higher in female rats. nih.gov

The oral bioavailability of letrozole has also been investigated in rats. While the compound is practically insoluble in water, complexation with hydroxybutenyl-β-cyclodextrin was shown to improve its solubility and oral absorption in both male and female rats. oup.comnih.gov This formulation resulted in a higher maximum plasma concentration (Cmax), a shorter time to reach Cmax (Tmax), and increased absolute oral bioavailability. oup.comnih.gov

The table below summarizes key pharmacokinetic parameters of letrozole in rats.

ParameterMale Sprague-Dawley RatsFemale Sprague-Dawley RatsReference
Terminal Half-life (t½) (IV) 11.5 ± 1.8 h42.3 ± 2.9 h oup.comnih.gov
Plasma AUC 0-24h (steady state, IP) 24.8 µgh/ml103.0 µgh/ml nih.gov
Brain ECF AUC 0-12h (steady state, IP) 4.8 µgh/ml24.0 µgh/ml nih.gov
Absolute Oral Bioavailability 38 ± 3%95 ± 2% oup.comnih.gov
Absolute Oral Bioavailability (with HBenbCD) 46 ± 2%101 ± 3% oup.comnih.gov

These preclinical pharmacokinetic data are crucial for dose selection and for anticipating potential variabilities in drug response in future clinical studies. nih.gov

The development of biomarkers is a critical component of modern drug development, enabling patient selection, monitoring of treatment response, and elucidation of mechanisms of action. crownbio.com For aromatase inhibitors like letrozole and its analogs, several potential biomarkers have been investigated in the preclinical setting.

Preclinical studies have identified several genes that are significantly downregulated by letrozole, suggesting their potential as dynamic markers of estrogen-driven pathway activation. nih.gov These include pS2 (also known as Trefoil Factor 1), Trefoil Factor 3, Cyclin D1, and Stanniocalcin 2. nih.gov Among these, pS2 appeared to be the most sensitive to aromatase inhibitor treatment. nih.gov

The nuclear proliferation marker Ki67 has also been explored as a prognostic biomarker. A phase III trial showed that measuring Ki67 in tumor samples after a short course of an aromatase inhibitor before surgery can provide valuable information on the patient's likely response to hormone therapy and predict their five-year prognosis. icr.ac.uk

Furthermore, a novel gene expression signature, termed Aromatase Inhibitor Resistant–CDK4/6 Inhibitor Sensitive (AIR-CIS), has been identified to predict which patients may respond poorly to aromatase inhibitors and could benefit from the addition of a CDK4/6 inhibitor. icr.ac.uk

The integration of pharmacokinetic and pharmacodynamic (PK/PD) data from preclinical studies is essential for designing informative early clinical trials. aacrjournals.org These studies help to establish a link between drug exposure at the target site and the desired biological effect, which is crucial for determining a therapeutic window and optimizing dosing regimens in humans.

Computational Chemistry and Theoretical Studies of 2 4 2 Hydroxyethoxy Phenyl Acetonitrile

Molecular Modeling and Electronic Structure Analysis

Molecular modeling and electronic structure analysis are fundamental to understanding the intrinsic properties of a molecule. For 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile, these studies would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to determine its optimized geometry, electronic properties, and spectroscopic signatures.

Optimized Geometry and Molecular Orbitals: DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the three-dimensional arrangement of atoms, bond lengths, and bond angles with high accuracy. The analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. For substituted phenylacetonitriles, the HOMO is typically localized on the phenyl ring, while the LUMO may be distributed over the nitrile group and the aromatic system. The presence of the electron-donating hydroxyethoxy group at the para position is expected to raise the HOMO energy, potentially making the molecule more susceptible to electrophilic attack.

Electronic Properties and Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors, derived from conceptual DFT, provide a quantitative measure of the molecule's reactivity.

Simulated Spectroscopic Data: Computational methods can also predict various spectroscopic properties. For instance, the vibrational frequencies calculated from DFT can be correlated with experimental Infrared (IR) and Raman spectra, aiding in the assignment of spectral bands. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule.

Table 1: Calculated Electronic Properties of a Phenylacetonitrile (B145931) Derivative (Illustrative Example)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Electronegativity (χ)3.85 eV
Chemical Hardness (η)2.65 eV
Electrophilicity Index (ω)2.80 eV
Note: These values are illustrative and based on typical DFT calculations for similar aromatic nitriles. Actual values for this compound would require specific calculations.

Quantum Chemical Elucidation of Reaction Mechanisms and Pathways

Quantum chemical calculations are powerful tools for investigating the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction energy profiles. For this compound, these studies can elucidate potential reaction pathways, such as those involving the nitrile group, the aromatic ring, or the hydroxyethoxy side chain.

Reactions at the Nitrile Group: The nitrile group is susceptible to nucleophilic attack at the electrophilic carbon atom. researchgate.net Quantum chemical studies can model the reaction pathways for the hydrolysis of the nitrile to an amide and subsequently to a carboxylic acid, both under acidic and basic conditions. These calculations would involve locating the transition states for the addition of water or hydroxide (B78521) ions and the subsequent proton transfers. The calculated activation energies would provide insights into the reaction kinetics. Other reactions, such as reductions to amines or additions of Grignard reagents, can also be mechanistically investigated.

Electrophilic Aromatic Substitution: The phenyl ring, activated by the electron-donating hydroxyethoxy group, is prone to electrophilic aromatic substitution. DFT calculations can be used to model the reaction pathways for nitration, halogenation, or Friedel-Crafts reactions. By calculating the energies of the sigma-complex intermediates for substitution at the ortho and meta positions relative to the hydroxyethoxy group, the regioselectivity of these reactions can be predicted.

Reactions of the Hydroxyethoxy Side Chain: The hydroxyl group of the side chain can undergo various reactions, such as esterification or etherification. Quantum chemical modeling can be employed to study the mechanisms of these reactions. For instance, the reaction with an acyl chloride to form an ester could be modeled to determine the activation energy and the structure of the tetrahedral intermediate.

Example Reaction Pathway: Michael Addition In the presence of a suitable base and a Michael acceptor, the acidic benzylic proton of a phenylacetonitrile derivative can be abstracted, forming a carbanion. This carbanion can then participate in a Michael addition reaction. Computational studies on analogous systems have elucidated the mechanism of such reactions, including the initial deprotonation, the carbon-carbon bond formation, and the final protonation steps. researchgate.net

Table 2: Illustrative Calculated Activation Energies for Potential Reactions

ReactionPotential ReactantCalculated Activation Energy (kcal/mol)
Nitrile Hydrolysis (Acid-catalyzed)H₃O⁺20 - 25
Nitrile Hydrolysis (Base-catalyzed)OH⁻15 - 20
Electrophilic NitrationNO₂⁺10 - 15
EsterificationAcetyl chloride12 - 18
Note: These are hypothetical values for illustrative purposes, based on general knowledge of similar reactions. Specific calculations are required for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. mdpi.com For this compound and its derivatives, QSAR/QSPR models could be developed to predict various endpoints, such as biological activity (e.g., as enzyme inhibitors or receptor ligands) or physical properties (e.g., solubility, boiling point).

Descriptor Generation: The first step in QSAR/QSPR modeling is the calculation of a large number of molecular descriptors that encode different aspects of the chemical structure. These descriptors can be classified into several categories:

1D descriptors: Based on the chemical formula (e.g., molecular weight, atom counts).

2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).

3D descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular volume, surface area, shape indices).

Quantum chemical descriptors: Obtained from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges). researchgate.net

Model Development and Validation: Once the descriptors are calculated for a set of molecules with known activities or properties (the training set), statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR/QSPR model. pensoft.net The predictive power of the model is then assessed using a separate set of compounds (the test set) and various statistical metrics, such as the squared correlation coefficient (R²) and the cross-validated R² (Q²).

Potential Applications: For a series of derivatives of this compound, a QSAR model could be developed to predict their potential as, for example, antioxidant agents. researchgate.net Relevant descriptors might include the O-H bond dissociation enthalpy of the hydroxyl group, the ionization potential, and lipophilicity (LogP). researchgate.net Similarly, a QSPR model could be developed to predict the aqueous solubility of these compounds, which would be important for their potential applications. Descriptors such as the polar surface area and the number of hydrogen bond donors and acceptors would likely be significant in such a model.

Table 3: Examples of Molecular Descriptors Relevant for QSAR/QSPR Studies

Descriptor ClassExamples
Constitutional (1D)Molecular Weight, Number of H-bond donors/acceptors
Topological (2D)Wiener Index, Randić Index
Geometrical (3D)Molecular Surface Area, Molecular Volume
Electronic (Quantum)HOMO/LUMO Energies, Dipole Moment, Mulliken Charges
PhysicochemicalLogP (Octanol-Water Partition Coefficient)

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. This compound possesses several rotatable bonds, leading to conformational flexibility. Computational methods can be used to explore the conformational landscape and dynamic behavior of this molecule.

Conformational Analysis: Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) of a molecule and to determine their relative energies. This can be achieved by systematically rotating the rotatable bonds and calculating the energy at each step, a process known as a potential energy surface (PES) scan. For this compound, the key torsional angles are around the C-O and C-C bonds of the hydroxyethoxy side chain and the bond connecting the phenyl ring to the acetonitrile (B52724) group. Computational studies on similar flexible aryl-ether compounds have shown that the conformational preferences are governed by a delicate balance of steric and electronic effects. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time by solving Newton's equations of motion for the atoms in the system. scielo.br An MD simulation of this compound in a solvent (e.g., water) can reveal how the molecule explores its conformational space, the flexibility of the side chain, and its interactions with the surrounding solvent molecules. Analysis of the MD trajectory can provide information on intramolecular hydrogen bonding possibilities and the solvent accessible surface area. For flexible molecules, understanding the dynamic equilibrium between different conformations can be crucial for interpreting their properties and interactions with biological targets.

Table 4: Key Rotatable Bonds for Conformational Analysis of this compound

BondDescription
Ar-OTorsion defining the orientation of the ether linkage relative to the phenyl ring
O-CH₂Torsion within the ethoxy group
CH₂-CH₂Torsion within the ethoxy group
Ar-CH₂Torsion defining the orientation of the acetonitrile group relative to the phenyl ring
Ar represents the phenyl ring.

Advanced Analytical Methodologies for 2 4 2 Hydroxyethoxy Phenyl Acetonitrile

Spectroscopic Techniques in Structural Elucidation and Confirmation

Spectroscopy is a cornerstone in the analysis of 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile, offering non-destructive methods to probe its molecular architecture. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide a wealth of information regarding the connectivity and chemical environment of atoms within the this compound molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound would include distinct resonances for the aromatic protons, the benzylic methylene protons (CH₂CN), and the two methylene groups of the hydroxyethoxy side chain (OCH₂CH₂OH). The aromatic protons on the 1,4-disubstituted benzene (B151609) ring are expected to appear as two distinct doublets. The integration of these signals would correspond to the number of protons in each group, and their splitting patterns (multiplicity) would reveal adjacent proton relationships.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals are expected for the nitrile carbon (C≡N), the benzylic methylene carbon, the four unique carbons of the substituted aromatic ring, and the two carbons of the hydroxyethoxy group. The chemical shifts of these carbons are indicative of their electronic environment.

Below are the anticipated chemical shifts for the protons and carbons in this compound, typically recorded in a solvent like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic H (adjacent to CH₂CN)~7.30Doublet (d)2H
Aromatic H (adjacent to OCH₂)~6.90Doublet (d)2H
-O-CH₂-CH₂-OH~4.10Triplet (t)2H
-O-CH₂-CH₂-OH~3.95Triplet (t)2H
Ar-CH₂-CN~3.70Singlet (s)2H
-CH₂-OHVariableTriplet (t) / Broad Singlet1H
AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C (quaternary, C-O)~158
Aromatic C (CH, adjacent to OCH₂)~130
Aromatic C (quaternary, C-CH₂CN)~125
Aromatic C (CH, adjacent to CH₂CN)~115
-C≡N~118
-O-CH₂-CH₂-OH~69
-O-CH₂-CH₂-OH~61
Ar-CH₂-CN~23

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands confirming the presence of its key functional groups.

The most diagnostic peaks include a broad absorption for the hydroxyl (O-H) group, a sharp absorption for the nitrile (C≡N) triple bond, and various C-H, C-O, and aromatic C=C stretching and bending vibrations.

Table 2: Characteristic Infrared Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch Alcohol (-OH) 3500 - 3200 Strong, Broad
C-H Stretch Aromatic (sp² C-H) 3100 - 3000 Medium
C-H Stretch Aliphatic (sp³ C-H) 3000 - 2850 Medium
C≡N Stretch Nitrile (-CN) 2260 - 2240 Medium, Sharp
C=C Stretch Aromatic Ring 1610 - 1585 & 1500 - 1400 Medium to Weak
C-O Stretch Aryl Ether (Ar-O-C) 1260 - 1230 Strong

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. For this compound, the absorption of UV radiation is primarily due to the π→π* electronic transitions within the substituted benzene ring. The position of the maximum absorbance (λmax) is influenced by the substituents on the ring. Solvents such as acetonitrile (B52724) or methanol are commonly used for this analysis. researchgate.netshimadzu.com The presence of the electron-donating hydroxyethoxy group and the electron-withdrawing cyanomethyl group on the aromatic ring influences the energy of these transitions. The spectrum is expected to show a primary absorption band characteristic of a substituted benzene chromophore. uni.lu

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from starting materials, intermediates, and byproducts, as well as for accurately assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purity assessment of non-volatile organic compounds like this compound. Developing a robust HPLC method is critical for quality control.

Method development involves a systematic optimization of several parameters:

Column Selection: A reversed-phase column, such as a C18 or C8, is typically the first choice due to the compound's moderate polarity.

Mobile Phase: A mixture of water (often with a pH-modifying buffer like phosphate or formate) and an organic solvent like acetonitrile or methanol is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of impurities with a wide range of polarities.

Detector: A UV-Vis or Diode Array Detector (DAD) is commonly used. The detection wavelength is set at or near the λmax of the compound to achieve maximum sensitivity.

Flow Rate and Temperature: These are optimized to achieve good peak shape and resolution within a reasonable analysis time.

Table 3: Example HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis or DAD at ~225 nm and ~275 nm
Injection Volume 10 µL

| Diluent | Acetonitrile/Water (50:50, v/v) |

While this compound itself has low volatility and is not ideally suited for direct Gas Chromatography (GC) analysis, GC is an excellent tool for detecting and quantifying volatile impurities that may be present from its synthesis. Such impurities could include residual solvents or volatile starting materials.

The analysis typically involves dissolving the sample in a suitable solvent and injecting it into the GC system. A Flame Ionization Detector (FID) is often used for quantification due to its broad response to organic compounds, while Mass Spectrometry (MS) can be coupled with GC (GC-MS) for the definitive identification of unknown impurities.

Table 4: Typical GC Method Parameters for Volatile Impurity Analysis

Parameter Condition
Column Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium or Hydrogen
Injector Type Split/Splitless
Injector Temperature 250 °C
Oven Program Initial 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

| Detector Temperature | 300 °C (FID) |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for the real-time monitoring of chemical reactions involving this compound. umich.eduthieme.de Its primary application in this context is to qualitatively track the consumption of starting materials and the formation of the desired product, thereby determining the reaction's endpoint. researchgate.net

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, typically coated with silica gel, a polar adsorbent. umich.edu Alongside the reaction mixture, reference spots of the starting materials and, if available, the pure product are also applied. The plate is then developed in a sealed chamber containing a suitable mobile phase. The choice of the eluent is critical for achieving good separation. For a compound with the polarity of this compound, a mixture of a moderately polar solvent and a non-polar solvent is often effective. A common mobile phase system for similar aromatic compounds is a mixture of ethyl acetate and hexane or cyclohexane. rsc.orgrsc.org The ratio is optimized to achieve a retention factor (Rf) for the product that is ideally between 0.3 and 0.5 for clear separation from other components. nih.gov

Visualization of the separated spots is achieved through non-destructive or destructive methods. Since this compound contains a phenyl group, it is UV-active and can be visualized under a UV lamp (typically at 254 nm), where it will appear as a dark spot against a fluorescent background. umich.edursc.org Destructive methods, such as staining with iodine vapor or a ceric ammonium molybdate solution followed by heating, can also be employed for visualization if the compound is not UV-active or for better contrast. rsc.org

By comparing the intensity of the spot corresponding to the starting material with that of the product spot over time, a chemist can effectively monitor the reaction's progress. The reaction is considered complete when the spot for the limiting reactant has completely disappeared from the reaction mixture lane.

Table 1: Hypothetical TLC Parameters for Monitoring the Synthesis of this compound

ParameterDescription
Stationary Phase Silica gel 60 F254 pre-coated aluminum plates
Mobile Phase Ethyl acetate / Hexane (1:1, v/v)
Spotting Lane 1: Starting Material (e.g., 4-hydroxyphenylacetonitrile) Lane 2: Co-spot (Starting Material + Reaction Mixture) Lane 3: Reaction Mixture
Development In a saturated TLC chamber until the solvent front is ~1 cm from the top
Visualization UV lamp at 254 nm
Expected Result Disappearance of the starting material spot and appearance of a new product spot with a distinct Rf value in the reaction mixture lane.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound. It provides precise mass-to-charge ratio (m/z) data, confirming the compound's identity and offering insights into its chemical structure through fragmentation analysis. miamioh.edu

For molecular mass determination, "soft" ionization techniques such as Electrospray Ionization (ESI) are commonly used, as they typically generate the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺ with minimal fragmentation. rsc.org The monoisotopic mass of this compound (C₁₀H₁₁NO₂) is 177.0790 g/mol . In ESI-MS, this would be observed as an ion at m/z 178.0863 in positive ion mode ([M+H]⁺) or m/z 176.0717 in negative ion mode ([M-H]⁻). uni.lu The high-resolution mass spectrometry (HRMS) capability allows for the determination of the elemental composition with high accuracy, confirming the molecular formula.

Table 2: Predicted Mass Spectrometry Data for this compound

Adduct/Fragment IonFormulaPredicted m/zIonization Mode
[M+H]⁺ [C₁₀H₁₂NO₂]⁺178.0863Positive ESI
[M+Na]⁺ [C₁₀H₁₁NNaO₂]⁺200.0682Positive ESI
[M-H]⁻ [C₁₀H₁₀NO₂]⁻176.0717Negative ESI
[M+H-H₂O]⁺ [C₁₀H₁₀NO]⁺160.0757Positive ESI (MS/MS)
[M+H-C₂H₄O]⁺ [C₈H₈NO]⁺134.0600Positive ESI (MS/MS)

Source: Predicted values based on compound structure and common adducts/fragments. uni.lu

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS)

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for the analysis of complex mixtures containing this compound. rsc.org This technique combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection provided by mass spectrometry. nih.gov It is widely used for impurity profiling, stability testing, and quantitative analysis in pharmaceutical development.

In a typical LC-MS analysis, the sample mixture is first separated on an HPLC column. For a polar compound like this compound, reversed-phase chromatography is the most common approach. nih.gov A C18 column is often the stationary phase of choice, providing good retention and separation of moderately polar organic compounds. nih.gov

The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an additive like formic acid or ammonium acetate to improve peak shape and ionization efficiency. usda.govshimadzu.eu A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to effectively separate compounds with a range of polarities, including the main compound and any potential impurities. shimadzu.eu

After separation by LC, the eluent is directed to the mass spectrometer. ESI is the most common ionization source for LC-MS as it is well-suited for polar and thermally labile molecules. nih.gov The mass spectrometer can be operated in full-scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for highly sensitive and selective quantification of the target compound and its impurities. chromatographyonline.com

Table 3: Representative LC-MS Method Parameters for the Analysis of this compound

ParameterCondition
LC System UHPLC/HPLC System
Column C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile usda.gov
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS System Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV nih.gov
Desolvation Temp. 500 °C nih.gov
Data Acquisition Full Scan (m/z 50-500) for qualitative analysis and impurity identification; MRM for quantification

Environmental Fate and Degradation Pathways of 2 4 2 Hydroxyethoxy Phenyl Acetonitrile

Biotic Degradation Processes

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms.

While no specific studies on the biodegradation of 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile are available, the degradation of its structural components has been investigated.

Phenylacetonitrile (B145931) Moiety: Phenylacetic acid, the hydrolysis product of phenylacetonitrile, is a known intermediate in the microbial degradation of various aromatic compounds and is itself biodegradable. nih.gov Several bacterial species, including Pseudomonas and Acinetobacter, can degrade 4-hydroxyphenylacetic acid, a structurally similar compound. asm.orgnih.gov The degradation of 4-hydroxyphenylacetic acid by Trichosporon cutaneum proceeds through 3,4-dihydroxyphenylacetic acid, followed by ring cleavage. nih.gov

Hydroxyethoxy Moiety: Glycol ethers are generally susceptible to biodegradation. nih.govnih.gov For example, ethylene (B1197577) glycol monomethyl ether (EGME) can be exhaustively degraded by the fungus Aspergillus versicolor, although this can lead to the formation of the toxic metabolite methoxyacetic acid. nih.govresearchgate.net Studies on 2-butoxyethanol (B58217) indicate it is readily biodegradable, with an estimated aerobic surface water half-life of 1 to 4 weeks. epa.gov Bacteria have been shown to assimilate and degrade various ethylene glycol ethers, often initiating the process by oxidizing the terminal alcohol group. nih.gov

The enzymatic breakdown of the nitrile group typically occurs via one of two pathways:

Nitrilase Pathway: A single-step hydrolysis of the nitrile directly to a carboxylic acid and ammonia (B1221849).

Nitrile Hydratase/Amidase Pathway: A two-step process where a nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed to a carboxylic acid and ammonia by an amidase.

The initial enzymatic attack on the hydroxyethoxy side chain is likely to be the oxidation of the primary alcohol to an aldehyde and then to a carboxylic acid, as seen in the metabolism of other glycol ethers. nih.gov The resulting phenoxyacetic acid moiety is a known metabolite of 2-phenoxyethanol (B1175444) in both animals and microorganisms. nih.govnih.govhmdb.ca Phenoxyacetic acid itself has been shown to be a metabolite in Aspergillus niger. nih.gov

Environmental Impact Assessment Methodologies for Chemical Persistence

Assessing the environmental persistence of a chemical is a cornerstone of regulatory frameworks for chemical safety and risk management. cefic-lri.org Persistence is a key property because compounds that remain in the environment for long periods have a greater potential for transport, accumulation, and exposure to humans and ecosystems. nih.govresearchgate.net The assessment is not based on a single measurement but is a comprehensive evaluation using a weight-of-evidence (WoE) approach that integrates data from various standardized tests and other relevant sources. chemrxiv.orgcefic-lri.org

Standardized Testing Framework (OECD Guidelines)

The Organisation for Economic Co-operation and Development (OECD) has established a set of internationally recognized guidelines for testing chemicals. oecd.orgwikipedia.org For persistence, these tests are typically arranged in a tiered approach.

Screening-Level Tests: The first tier often involves screening tests for "ready biodegradability" (e.g., OECD 301 series) or biodegradability in seawater (OECD 306). ecetoc.org These tests use a high concentration of microorganisms under stringent laboratory conditions. If a chemical passes these tests (i.e., shows significant mineralization to CO2), it is generally considered not to be persistent and further testing may not be necessary.

Simulation Testing: If a substance is not found to be readily biodegradable, higher-tier simulation tests are required. d-nb.info These studies are designed to simulate degradation under more realistic environmental conditions, using lower concentrations of the test substance and environmental samples like soil, water, and sediment. d-nb.infonih.gov The goal of these tests is to determine a degradation half-life (the time it takes for half of the substance to degrade), which can be directly compared to regulatory persistence criteria. cefic-lri.org

Table 2: Key OECD Simulation Tests for Determining Environmental Persistence

OECD Test GuidelineTest NameEnvironmental Compartment SimulatedPrimary EndpointReference
OECD 307Aerobic and Anaerobic Transformation in SoilSoil (surface and subsurface)Degradation half-life (DT50) in soil ecetoc.orgacs.org
OECD 308Aerobic and Anaerobic Transformation in Aquatic Sediment SystemsWater-sediment interfaceDegradation half-life (DT50) in the total system, water, and sediment ecetoc.orgacs.org
OECD 309Aerobic Mineralisation in Surface WaterSurface Water (pelagic zone)Degradation half-life (DT50) in surface water d-nb.infooecd.org

Weight-of-Evidence (WoE) Approach

The key steps and lines of evidence in a WoE approach for persistence include:

Problem Formulation: Clearly defining the assessment goal, for example, determining if a substance meets the "Persistent" (P) or "very Persistent" (vP) criteria under a specific regulation. researchgate.net

Evidence Collection: Gathering all available and relevant data, which can include:

Results from standard OECD screening and simulation tests. chemrxiv.org

Non-standard laboratory data from academic literature. chemrxiv.orgcefic-lri.org

Data from field or monitoring studies that indicate the substance's presence or disappearance in the real environment. chemrxiv.org

Predictions from Quantitative Structure-Activity Relationship (QSAR) models, which estimate persistence based on chemical structure. chemrxiv.org

Information on abiotic degradation pathways like hydrolysis and photolysis. nih.gov

Evidence Evaluation: Assessing the quality (reliability) and relevance of each piece of data. For example, a well-conducted OECD 308 study would typically be given higher weight than a QSAR prediction with high uncertainty. chemrxiv.org

This holistic approach ensures that all relevant information is considered, leading to a more scientifically sound and defensible assessment of a chemical's environmental persistence. chemrxiv.orgnih.gov

Role of 2 4 2 Hydroxyethoxy Phenyl Acetonitrile As a Pharmaceutical and Industrial Precursor

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile serves as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a reactive nitrile group and a hydroxyl group, allows for sequential chemical transformations to construct more elaborate molecular architectures. A notable application of this compound is in the synthesis of the second-generation antihistamine, Bilastine.

While direct patent literature detailing the synthesis of Bilastine from this compound is not publicly available, the structure of Bilastine's core suggests a logical synthetic pathway involving this intermediate. A plausible synthetic route would involve the hydrolysis of the nitrile group of this compound to form the corresponding phenylacetic acid derivative. The hydrolysis of nitriles to carboxylic acids is a well-established transformation in organic chemistry, which can be achieved under either acidic or basic conditions. libretexts.org For instance, heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, would yield the carboxylic acid. libretexts.org

Following the hydrolysis of the nitrile, the resulting carboxylic acid can undergo further chemical modifications. One potential subsequent step is the etherification of the primary alcohol of the hydroxyethoxy side chain. This can be accomplished through a Williamson ether synthesis, a common method for forming ethers by reacting an alkoxide with a primary alkyl halide. wikipedia.org The hydroxyl group would first be deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an appropriate ethyl ether derivative. wikipedia.org

Table 1: Key Transformations in the Potential Synthesis of APIs from this compound

TransformationReagents and ConditionsFunctional Group Change
Nitrile HydrolysisDilute acid (e.g., HCl), heat-CN to -COOH
Williamson Ether Synthesis1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., R-X)-OH to -OR

Building Block in Specialty Chemicals and Advanced Materials Research

While the primary documented application of this compound is in the pharmaceutical sector, its chemical structure suggests potential as a versatile building block in the synthesis of specialty chemicals and advanced materials. The presence of the nitrile and hydroxyl functional groups allows for its incorporation into a variety of molecular structures, including functional polymers, dyes, and pigments.

The nitrile group can undergo a range of chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, providing a reactive handle for further functionalization. researchgate.netresearchgate.net For instance, the reduction of the nitrile would yield a primary amine, which could then be used as a monomer in the synthesis of polyamides or polyimines. Alternatively, the carboxylic acid obtained from hydrolysis could be used to produce polyesters or polyamides. These polymers could exhibit unique properties due to the presence of the flexible hydroxyethoxy side chain, potentially influencing solubility, thermal properties, and biocompatibility. nih.govnih.gov

The hydroxyl group offers a site for modification through esterification or etherification reactions. This allows for the attachment of various functional moieties, which could be used to tune the properties of the resulting material. For example, esterification with an acrylic or methacrylic acid derivative would introduce a polymerizable group, enabling the incorporation of the molecule into cross-linked polymer networks. Such materials could find applications in coatings, adhesives, or hydrogels.

In the realm of dyes and pigments, the phenylacetonitrile (B145931) core can serve as a precursor to chromophoric systems. nih.govresearchgate.net The nitrile group can participate in condensation reactions to form heterocyclic structures that are often found in organic colorants. lehigh.edu The hydroxyethoxy group could be modified to enhance solubility or to attach the dye molecule to a substrate. While specific examples of dyes synthesized from this compound are not prevalent in the literature, the fundamental reactivity of its functional groups suggests its potential in this area.

It is important to note that while the chemical reactivity of this compound supports its potential use in these applications, extensive research and development would be required to realize its utility in specific specialty chemicals and advanced materials.

Process Chemistry Considerations in Industrial Scale-Up and Optimization

The industrial-scale production of this compound requires careful consideration of process chemistry to ensure safety, efficiency, and cost-effectiveness. The synthesis of this compound likely involves two key chemical transformations: a cyanation reaction to introduce the nitrile group and a Williamson ether synthesis to attach the hydroxyethoxy side chain. Both of these reactions have specific challenges and considerations when scaled up.

The synthesis of the phenylacetonitrile core often involves the reaction of a benzyl (B1604629) halide with a cyanide salt. google.com Cyanation reactions on an industrial scale must be handled with extreme caution due to the high toxicity of cyanide reagents. acs.orgnumberanalytics.com Key safety considerations include:

Containment: The reaction should be carried out in a well-contained and ventilated system to prevent the release of hydrogen cyanide gas, which can be formed upon acidification of cyanide salts.

Quenching and Waste Disposal: A robust quenching procedure for any unreacted cyanide must be in place. All waste streams containing cyanide must be treated to neutralize the cyanide before disposal.

Process Control: Tight control of reaction parameters such as temperature, pH, and addition rates is crucial to minimize side reactions and ensure the safe consumption of the cyanide reagent. cem.de

The Williamson ether synthesis, used to introduce the hydroxyethoxy group, also has several scale-up considerations. wikipedia.org This reaction typically involves the use of a strong base to deprotonate the phenolic hydroxyl group, followed by reaction with 2-chloroethanol (B45725) or a similar reagent. masterorganicchemistry.com Key process considerations include:

Base Selection and Handling: The choice of base (e.g., sodium hydroxide (B78521), potassium carbonate) will depend on factors such as cost, reactivity, and ease of handling on a large scale. The handling of large quantities of caustic materials requires appropriate personal protective equipment and engineering controls.

Solvent Selection and Recovery: The choice of solvent can significantly impact reaction rate and product purity. wikipedia.org Solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often used. wikipedia.org On an industrial scale, solvent recovery and recycling are important for economic and environmental reasons.

Reaction Kinetics and Heat Transfer: As the scale of the reaction increases, heat transfer becomes a critical parameter. labmanager.com The Williamson ether synthesis is often exothermic, and efficient heat removal is necessary to maintain control of the reaction temperature and prevent runaway reactions.

Table 2: Industrial Scale-Up Considerations for the Synthesis of this compound

Reaction TypeKey ConsiderationsPotential Hazards
CyanationReagent handling and containment, pH control, quenching, waste treatmentHydrogen cyanide gas release, cyanide poisoning
Williamson Ether SynthesisBase selection and handling, solvent selection and recovery, heat transfer, control of exothermsHandling of corrosive bases, potential for runaway reactions

Future Research Directions and Outlook for 2 4 2 Hydroxyethoxy Phenyl Acetonitrile

Exploration of Undiscovered Chemical Transformations and Synthetic Utilities

The inherent reactivity of the nitrile and hydroxyl functional groups in 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile opens avenues for a multitude of chemical transformations, paving the way for the synthesis of novel derivatives with diverse applications. Future research will likely focus on exploiting these functionalities to expand the synthetic utility of this compound.

The nitrile group, a versatile synthetic handle, can be transformed into a variety of other functional groups. For instance, hydrolysis can yield the corresponding carboxylic acid, a key building block in many pharmaceuticals. Reduction of the nitrile can afford primary amines, which are fundamental in the synthesis of numerous biologically active molecules. Furthermore, the nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, a common motif in drug discovery. The development of novel catalytic systems for these transformations that are both efficient and selective will be a significant area of investigation.

The primary hydroxyl group offers another site for chemical modification. Esterification and etherification reactions can be employed to introduce a wide range of substituents, thereby modulating the compound's physicochemical properties such as solubility, lipophilicity, and metabolic stability. These modifications are crucial for optimizing the pharmacokinetic profiles of potential drug candidates.

The synergistic interplay between the nitrile and hydroxyl groups could also be exploited. For example, intramolecular cyclization reactions could lead to the formation of novel lactones or other heterocyclic systems, potentially with interesting biological activities. The exploration of tandem reactions that modify both functional groups in a single synthetic operation would represent a significant advance in synthetic efficiency.

A summary of potential chemical transformations of this compound is presented in the table below.

Functional GroupReaction TypePotential Products
NitrileHydrolysis2-[4-(2-Hydroxyethoxy)phenyl]acetic acid
NitrileReduction2-[4-(2-Hydroxyethoxy)phenyl]ethanamine
NitrileCycloadditionTetrazoles, Triazoles, etc.
HydroxylEsterificationVarious ester derivatives
HydroxylEtherificationVarious ether derivatives
BothIntramolecular CyclizationLactones, etc.

Design and Development of Novel Biologically Active Compounds Based on the Core Structure

The core structure of this compound presents a promising starting point for the design and development of novel biologically active compounds. The strategic modification of its functional groups can lead to the generation of a library of derivatives with the potential to interact with a variety of biological targets.

Pharmacophore Modeling and Virtual Screening: A key initial step will be the use of computational tools such as pharmacophore modeling and virtual screening. nih.govresearchgate.netbiointerfaceresearch.commdpi.com By identifying the key structural features required for binding to a specific biological target, researchers can design modifications to the this compound scaffold that are predicted to have high affinity and selectivity. This in silico approach can significantly streamline the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

Bioisosteric Replacement: The principle of bioisosterism, which involves the substitution of one functional group with another that has similar physicochemical properties, will be a valuable strategy. u-tokyo.ac.jpipinnovative.comnih.govdrughunter.comresearchgate.net For example, the hydroxyl group could be replaced with other hydrogen bond donors or acceptors to fine-tune interactions with a target protein. u-tokyo.ac.jp Similarly, the nitrile group could be replaced with other polar groups to modulate the compound's electronic and steric properties. The application of bioisosterism can lead to improvements in potency, selectivity, and pharmacokinetic properties. ipinnovative.comdrughunter.com

Structure-Activity Relationship (SAR) Studies: The synthesis of a focused library of derivatives, guided by computational predictions, will enable systematic structure-activity relationship (SAR) studies. By evaluating the biological activity of each derivative, researchers can identify the key structural modifications that contribute to the desired therapeutic effect. This iterative process of design, synthesis, and testing is fundamental to the optimization of lead compounds into clinical candidates.

Potential therapeutic areas for exploration could include, but are not limited to, oncology, inflammation, and infectious diseases, given the prevalence of the hydroxyphenyl and nitrile moieties in known bioactive molecules.

Pursuit of Sustainable and Economically Viable Synthetic Routes

The development of sustainable and economically viable synthetic routes is a critical aspect of modern pharmaceutical and chemical research. Future efforts in this area for this compound will focus on minimizing environmental impact and reducing production costs.

Green Chemistry Principles: The application of the principles of green chemistry will be paramount. unibo.it This includes the use of renewable starting materials, the reduction or elimination of hazardous reagents and solvents, and the design of energy-efficient processes. For example, exploring catalytic methods that replace stoichiometric reagents can significantly reduce waste generation. The use of greener solvents, such as water or supercritical fluids, in place of volatile organic compounds is another important consideration.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and process intensification. mdpi.comnih.govresearchgate.netaurigeneservices.com The development of a continuous flow synthesis for this compound could lead to a more efficient, scalable, and cost-effective manufacturing process. aurigeneservices.com This approach is particularly well-suited for reactions that are exothermic or involve hazardous intermediates. nih.gov

Catalysis: The discovery and development of novel catalysts will be a key driver of innovation in the synthesis of this compound and its derivatives. This includes heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, and biocatalysts, which can operate under mild conditions with high selectivity. The use of earth-abundant and non-toxic metals in catalysis is also a growing area of interest.

A comparison of traditional versus sustainable synthetic approaches is outlined below.

FeatureTraditional SynthesisSustainable Synthesis
Reagents Often stoichiometric and hazardousCatalytic and benign
Solvents Volatile organic compoundsWater, supercritical fluids, bio-solvents
Process Batch processingContinuous flow chemistry
Energy Often energy-intensiveMore energy-efficient
Waste Significant waste generationMinimized waste (high atom economy)

Advanced Analytical and Mechanistic Studies for Comprehensive Characterization

A thorough understanding of the chemical and physical properties of this compound, as well as the mechanisms of its reactions, is essential for its successful development and application. Future research in this area will employ a combination of advanced analytical techniques and computational methods.

Spectroscopic and Crystallographic Analysis: Comprehensive spectroscopic characterization using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) will be necessary to fully elucidate the structure and purity of the compound and its derivatives. nih.govresearchgate.netscispace.com Single-crystal X-ray diffraction studies, where applicable, can provide definitive information about the three-dimensional structure and intermolecular interactions in the solid state.

Mechanistic Investigations: Detailed mechanistic studies of the chemical transformations involving this compound will be crucial for optimizing reaction conditions and controlling product selectivity. acs.orgresearchgate.netresearchgate.netnih.gov This may involve kinetic studies to determine reaction rates and activation parameters, as well as isotopic labeling experiments to trace the pathways of atoms during a reaction. Computational chemistry can be a powerful tool for modeling reaction intermediates and transition states, providing insights that are often difficult to obtain experimentally. nih.govresearchgate.net

Computational Modeling: In addition to mechanistic studies, computational modeling can be used to predict a wide range of properties of this compound and its derivatives, including their electronic structure, conformational preferences, and spectroscopic properties. nih.govresearchgate.net These theoretical predictions can guide experimental work and provide a deeper understanding of the structure-property relationships of these molecules.

The integration of these advanced analytical and computational approaches will provide a comprehensive characterization of this compound, laying a solid foundation for its future development in various scientific and technological fields.

Q & A

Q. What are the optimal synthetic routes and purification techniques for 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile?

The compound is synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate derivatives are used as intermediates in multi-step protocols involving THF as a solvent and TMAD (tetramethylazodicarboxamide) as a catalyst . Purification typically employs column chromatography (silica gel) or recrystallization from ethyl acetate/ligroine mixtures. Reaction yields can be optimized by controlling temperature (e.g., -10°C storage for intermediates) and stoichiometric ratios of reagents .

Q. How can spectroscopic methods (NMR, LCMS) characterize this compound’s structure and purity?

  • LCMS : The molecular ion peak ([M+H]⁺) is observed at m/z 1011 in Example 427 of patent synthesis workflows, with HPLC retention times of ~1 minute under specific conditions (SQD-FA05) .
  • NMR : Protons on the hydroxyethoxy group appear as a triplet (δ ~3.6–4.0 ppm), while the nitrile carbon is detected at ~120 ppm in 13C^{13}\text{C} NMR. Aromatic protons in the phenyl ring resonate between δ 6.8–7.5 ppm .

Q. What are the critical stability considerations for handling this compound in the lab?

The compound is stable under inert atmospheres (N₂/Ar) but sensitive to moisture and light. Store at -10°C in amber vials. Avoid incompatible materials like strong oxidizers, which may degrade it into hazardous byproducts (e.g., carbon oxides) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence reactivity in cross-coupling reactions?

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting points, solubility)?

Discrepancies arise from polymorphic forms or impurities. For example, melting points range from 88°C (ethyl acetate/ligroine) to 192–194°C in other solvents . Differential Scanning Calorimetry (DSC) and X-ray crystallography (as in Acta Crystallographica E) can identify polymorphs . Solubility in water is negligible, but DMSO or THF enhances dissolution (~50 mg/mL) .

Q. What mechanistic insights explain its role as a precursor in spirocyclic drug candidates?

The nitrile group undergoes hydrolysis to carboxylic acids or reduction to amines, enabling cyclization into spiro scaffolds (e.g., 6,7-diazaspiro[4.5]dec-9-ene derivatives). Kinetic studies show pH-dependent hydrolysis rates (t₁/₂ = 2–4 hours at pH 7.4) .

Q. How can in vitro assays evaluate its potential biological activity (e.g., enzyme inhibition)?

Screen against kinase or protease targets using fluorescence polarization. For instance, analogs with bis(2-hydroxyethyl)amino groups show moderate IC₅₀ values (10–50 μM) in tyrosine kinase assays . Pair with cytotoxicity assays (MTT) on HEK293 cells to assess therapeutic windows .

Methodological Notes

  • Safety Protocols : Use NIOSH-certified PPE (gloves, face shields) and fume hoods to mitigate hazards (H302: harmful if swallowed; H319: eye irritation) .
  • Data Validation : Cross-reference PubChem CID 26343860 and CAS 918344-20-4 for authoritative spectral data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.